molecular formula C15H29N3O B15058042 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide

2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide

Cat. No.: B15058042
M. Wt: 267.41 g/mol
InChI Key: SHLMLSQCQHMCCX-LSLKUGRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide typically involves multiple steps, including the formation of the cyclopropyl group and the piperidine ring. One common method involves the use of cyclopropylamine and 3-methylbutanoyl chloride as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide include:

  • 2-amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide
  • 2-amino-N-cyclopropyl-3-methyl-N-(1-phenyl-propyl)butyramide

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide, commonly referred to as a piperidine derivative, is a synthetic compound with potential pharmacological properties. Its structure includes a cyclopropyl group and a piperidine moiety, which suggest interactions with various biological targets, making it an interesting subject for medicinal chemistry research.

  • Molecular Formula : C15H29N3O
  • Molecular Weight : 267.41 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with neurotransmitter receptors due to its piperidine structure. This interaction is believed to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation and may contribute to antidepressant effects.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antidepressant Properties : Similar compounds have shown efficacy in treating mood disorders by modulating neurotransmitter levels.
  • Neurotransmitter Modulation : The compound may influence the activity of neurotransmitters, potentially providing therapeutic effects in neurological disorders.

Case Studies

A study focused on the synthesis and biological evaluation of piperidine derivatives revealed that modifications in the piperidine ring could enhance antidepressant activity. The study utilized high-throughput screening methods to assess the pharmacological potential of these compounds against specific targets.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Properties
Compound APiperidine ringAntidepressantSelective serotonin reuptake inhibition
Compound BCyclopropyl groupAnalgesicOpioid receptor modulation
Compound CAmine functional groupAntipsychoticDopamine receptor antagonism
Target Compound Cyclopropyl and piperidine moietyPotential antidepressantUnique interaction profile

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical pathways, emphasizing the importance of optimizing reaction conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Properties

Molecular Formula

C15H29N3O

Molecular Weight

267.41 g/mol

IUPAC Name

2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide

InChI

InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18(12-7-8-12)10-13-6-4-5-9-17(13)3/h11-14H,4-10,16H2,1-3H3/t13-,14?/m0/s1

InChI Key

SHLMLSQCQHMCCX-LSLKUGRBSA-N

Isomeric SMILES

CC(C)C(C(=O)N(C[C@@H]1CCCCN1C)C2CC2)N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCCN1C)C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.